![molecular formula C11H7FN2O B1449290 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile CAS No. 312307-38-3](/img/structure/B1449290.png)

2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile

Descripción general

Descripción

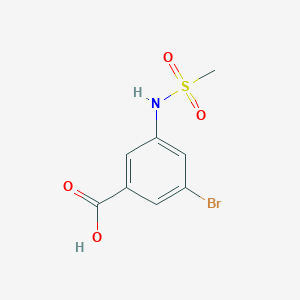

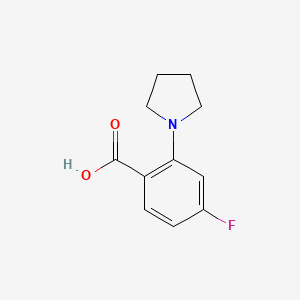

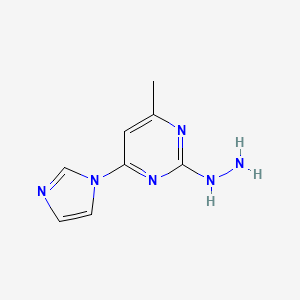

“2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile” is a chemical compound with the molecular formula C11H7FN2O . It is also known by other names such as “2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile” and "2-(2-(2-fluorophenyl)-2-oxoethyl)propanedinitrile" .

Molecular Structure Analysis

The molecular structure of “2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile” consists of a fluorophenyl group attached to a propanedinitrile group via an oxoethyl linker . The compound has a molecular weight of 202.18 g/mol .

Physical And Chemical Properties Analysis

“2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile” has a molecular weight of 202.18 g/mol. It has a computed XLogP3-AA value of 1.3, indicating its lipophilicity. The compound has no hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds. Its topological polar surface area is 64.6 Ų . It has a density of 1.2±0.1 g/cm³, a boiling point of 399.8±37.0 °C at 760 mmHg, and a flash point of 195.6±26.5 °C .

Aplicaciones Científicas De Investigación

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of various organic molecules. Its structure, featuring a fluorophenyl group and two nitrile functionalities, makes it a versatile precursor for constructing complex organic compounds. It can undergo reactions such as nucleophilic addition or be used in the formation of heterocycles, which are crucial in developing pharmaceuticals and agrochemicals .

Material Science

In material science, the fluorophenyl group of this compound can be utilized to introduce fluorine into polymers, enhancing their thermal stability and chemical resistance. The nitrile groups can participate in polymerization reactions, leading to the formation of novel polymeric materials with potential applications in coatings, adhesives, and high-performance plastics .

Medicinal Chemistry

The compound’s ability to act as a building block for bioactive molecules makes it significant in medicinal chemistry. It can be used to synthesize compounds with potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer agents. The fluorine atom specifically can improve the biological activity and metabolic stability of these molecules .

Fluorescent Probes

Due to its structural features, this compound can be modified to create fluorescent probes for biological imaging. The incorporation of the fluorophenyl moiety can enhance the photophysical properties of the probes, making them suitable for tracking and analyzing biological processes in real-time .

Corrosion Inhibitors

The nitrile groups in the compound can chelate metal ions, which is beneficial in the development of corrosion inhibitors. These inhibitors can protect metal surfaces from corrosion, especially in harsh industrial environments, thereby extending the lifespan of metal components and structures .

Agrochemical Research

In agrochemical research, this compound can be used to synthesize new pesticides or herbicides. The fluorophenyl group can contribute to the pesticidal properties, while the nitrile groups can be transformed into other functional groups that are active against a wide range of agricultural pests .

Mecanismo De Acción

Target of Action

The primary target of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile is the gastric acid secretion process . This compound is an impurity of Vonoprazan, a potassium-competitive acid blocker (P-CAB) that suppresses gastric acid secretion .

Mode of Action

2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile interacts with its targets by competitively inhibiting the action of potassium ions. This results in the suppression of gastric acid secretion

Biochemical Pathways

The compound affects the biochemical pathway responsible for gastric acid secretion. By inhibiting the action of potassium ions, it disrupts the normal functioning of this pathway, leading to a decrease in gastric acid production

Result of Action

The molecular and cellular effects of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile’s action result in the suppression of gastric acid secretion . This can lead to a decrease in the acidity of the stomach, which may be beneficial in conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.

Propiedades

IUPAC Name |

2-[2-(2-fluorophenyl)-2-oxoethyl]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O/c12-10-4-2-1-3-9(10)11(15)5-8(6-13)7-14/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUFLZSMHQHSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C#N)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701233839 | |

| Record name | 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312307-38-3 | |

| Record name | 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312307-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312307383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Cyclobutylmethyl)amino]benzoic acid](/img/structure/B1449226.png)

![2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B1449230.png)